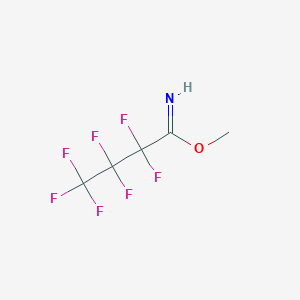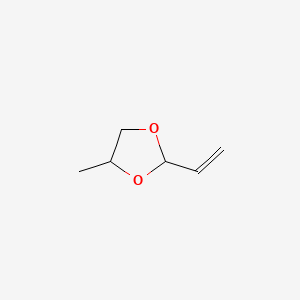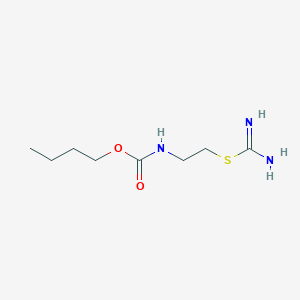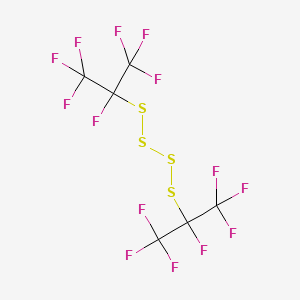
Bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)tetrasulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)tetrasulfane is a chemical compound known for its unique structure and properties It consists of two heptafluoropropyl groups attached to a tetrasulfane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)tetrasulfane typically involves the reaction of heptafluoropropyl halides with sulfur-containing reagents under controlled conditions. One common method includes the reaction of 1,1,1,2,3,3,3-heptafluoropropane with sulfur dichloride in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)tetrasulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)tetrasulfane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing sulfur and fluorine atoms into molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)tetrasulfane involves its interaction with molecular targets through its sulfur and fluorine atoms. These interactions can lead to the formation of stable complexes or the modification of target molecules. The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse chemical interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,2,3,3,3-Heptafluoropropane: A related compound with similar fluorine content but different sulfur structure.
Bis(1,1,1,3,3,3-hexafluoro-2-propanyl) carbonate: Another fluorinated compound with different functional groups.
1,1,1,3,3,3-Hexafluoropropan-2-ol: A fluorinated alcohol with distinct properties.
Uniqueness
Bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)tetrasulfane is unique due to its combination of fluorine and sulfur atoms, which imparts specific chemical reactivity and stability. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in research and industrial applications.
Propiedades
Número CAS |
1588-31-4 |
|---|---|
Fórmula molecular |
C6F14S4 |
Peso molecular |
466.3 g/mol |
Nombre IUPAC |
1,1,1,2,3,3,3-heptafluoro-2-(1,1,1,2,3,3,3-heptafluoropropan-2-yltetrasulfanyl)propane |
InChI |
InChI=1S/C6F14S4/c7-1(3(9,10)11,4(12,13)14)21-23-24-22-2(8,5(15,16)17)6(18,19)20 |
Clave InChI |
FCBFPTHKNRAWBB-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)F)(C(F)(F)F)(F)SSSSC(C(F)(F)F)(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


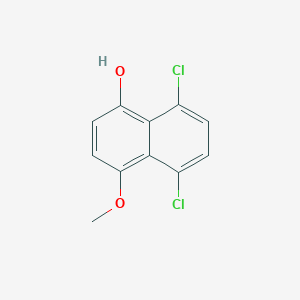
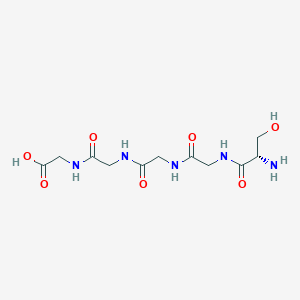


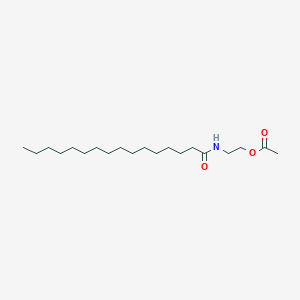
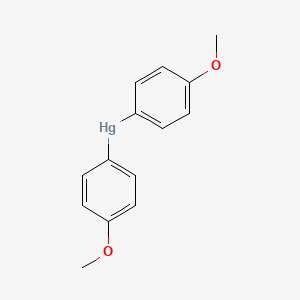
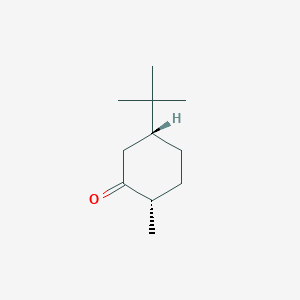

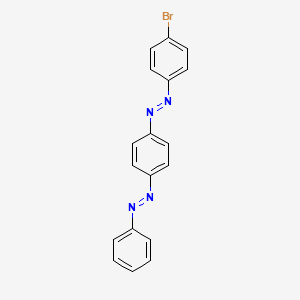
![1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione](/img/structure/B14741459.png)
